molecular formula C27H18 B13143539 9-(9H-fluoren-9-yl)anthracene

9-(9H-fluoren-9-yl)anthracene

Cat. No.: B13143539
M. Wt: 342.4 g/mol
InChI Key: ZKSSTAGPZYHEIG-UHFFFAOYSA-N
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Description

9-(9H-Fluoren-9-yl)anthracene is an organic compound with the molecular formula C27H18. It is a derivative of anthracene, where a fluorenyl group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromofluorene with anthracene in the presence of a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions for 12-24 hours .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9-(9H-Fluoren-9-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Fluorenyl anthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

9-(9H-Fluoren-9-yl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-(9H-fluoren-9-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property that is exploited in OLEDs. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .

Comparison with Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)anthracene
  • 9,10-bis(phenylethynyl)anthracene

Comparison: Compared to these similar compounds, 9-(9H-fluoren-9-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and non-coplanar structures that suppress intermolecular interactions. These properties make it particularly suitable for applications in OLEDs and other luminescent materials .

Properties

Molecular Formula

C27H18

Molecular Weight

342.4 g/mol

IUPAC Name

9-(9H-fluoren-9-yl)anthracene

InChI

InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H

InChI Key

ZKSSTAGPZYHEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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